MEK1InhibitorCL2RR

Description

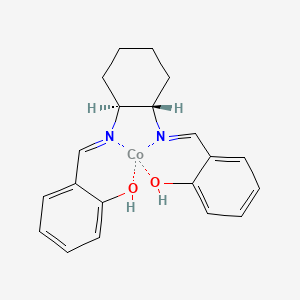

MEK1InhibitorCL2RR (Chemical Formula: C${20}$H${20}$CoN$2$O$2$) is a selective MEK1 inhibitor developed to target the MAPK/ERK signaling pathway, a critical oncogenic driver in cancers such as those with KRAS or BRAF mutations . Its structural core includes a diphenylamine scaffold, a feature shared with other MEK inhibitors like PD0325901 and GDC-0973 (XL518) .

Properties

Molecular Formula |

C20H22CoN2O2 |

|---|---|

Molecular Weight |

381.3 g/mol |

IUPAC Name |

cobalt;2-[[(1S,2S)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |

InChI |

InChI=1S/C20H22N2O2.Co/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2;/t17-,18-;/m0./s1 |

InChI Key |

LAEBVTUGQDQISM-APTPAJQOSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |

Canonical SMILES |

C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MEK1InhibitorCL2RR typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing stringent quality control measures. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

MEK1InhibitorCL2RR undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often require controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Clinical Applications

The clinical applications of MEK1 Inhibitor CL2RR are primarily focused on its use in treating various types of cancer, particularly those with mutations in the BRAF gene, such as melanoma. Notable studies have demonstrated the efficacy of MEK inhibitors in patients with BRAF-mutant melanoma, showcasing response rates that support further exploration of these agents in clinical settings .

Table 1: Summary of Clinical Trials Involving MEK1 Inhibitors

Case Studies

Several case studies highlight the effectiveness of MEK1 Inhibitor CL2RR:

- Melanoma Treatment : A phase II study involving trametinib (a related MEK inhibitor) demonstrated a significant reduction in tumor size among patients with BRAF-mutant melanoma. Patients showed a confirmed response rate of 33%, indicating substantial therapeutic potential for MEK inhibition in this cancer type .

- Combination Therapy : Research combining MEK inhibitors with PI3K inhibitors has shown promising results in overcoming resistance to traditional chemotherapies in metastatic castration-resistant prostate cancer (mCRPC). The combination therapy not only improved efficacy but also reduced adverse effects compared to monotherapy approaches .

- Preclinical Models : In vitro studies using cell lines resistant to docetaxel treatment revealed that simultaneous inhibition of both the MEK and PI3K pathways led to decreased cell viability and increased apoptosis rates, suggesting that such combinations could be beneficial for patients with treatment-resistant cancers .

Future Prospects

The future application of MEK1 Inhibitor CL2RR looks promising as ongoing research continues to uncover its potential across various cancer types. The specificity of these inhibitors allows for targeted therapies that could reduce side effects associated with conventional chemotherapy. Additionally, combination therapies involving MEK inhibitors are being explored to enhance their effectiveness against resistant cancer forms.

Mechanism of Action

MEK1InhibitorCL2RR exerts its effects by selectively binding to and inhibiting MEK1. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), thereby disrupting the downstream signaling cascade. The inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features

- MEK1InhibitorCL2RR : Contains a cobalt-integrated carboxamide structure, distinguishing it from purely organic scaffolds. Its diphenylamine core aligns with inhibitors like XL518, which utilize carboxamide derivatives for enhanced binding to MEK1's allosteric pocket .

- GDC-0973 (XL518) : Features a carboxamide-based allosteric binding mode, validated by cocrystal structures showing interactions with MEK1’s hydrophobic pocket and key residues (e.g., Val211) .

- GDC-0623 : An ATP-competitive inhibitor with a pyridopyrimidine scaffold, contrasting with the allosteric mechanism of CL2RR and XL518 .

Biochemical Activity

Key Findings :

- XL518 demonstrates superior potency (IC${50}$ = 0.3 nM) and selectivity over MEK2 compared to CL2RR, whose exact IC${50}$ remains uncharacterized .

- Trametinib, a clinically approved MEK1/2 inhibitor, balances potency and selectivity, but its ATP-competitive analogs like GDC-0623 may face resistance due to binding site mutations .

Mechanistic and Selectivity Profiles

- Allosteric Inhibitors (CL2RR, XL518) : Bind to MEK1’s allosteric site, stabilizing the inactive conformation. Cocrystal structures of XL518 reveal hydrogen bonding with Ser212 and hydrophobic interactions with Val211, critical for potency .

- MEK5 Cross-Reactivity : Compounds like ZINC5479148 exhibit unintended MEK5 inhibition, which may compromise therapeutic efficacy in MEK1-driven cancers .

Clinical and Preclinical Efficacy

In Vivo and Combination Studies

- Trametinib: Approved for BRAF-mutant melanoma, with clinical trials (Table S3 in ) showing progression-free survival benefits. Resistance often arises from ERK reactivation .

Biological Activity

MEK1InhibitorCL2RR is a selective inhibitor targeting the MEK1/2 (mitogen-activated protein kinase kinase 1 and 2) pathway, which plays a crucial role in cell proliferation, survival, and differentiation. The MEK1/2 pathway is often dysregulated in various cancers, making it an attractive target for therapeutic intervention. This article explores the biological activity of this compound, its mechanisms of action, efficacy in preclinical and clinical studies, and potential resistance mechanisms.

MEK1/2 inhibitors function by blocking the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinases), which are downstream effectors in the MAPK signaling cascade. By inhibiting MEK1/2, these compounds prevent the transmission of growth signals that lead to cell proliferation and survival.

- Selective Inhibition : this compound is designed to selectively inhibit MEK1 without significantly affecting MEK2, which may help minimize side effects associated with broader inhibition of the MAPK pathway .

- Allosteric Modulation : This inhibitor acts as an allosteric modulator, changing the conformation of MEK1 to prevent its activation by upstream kinases such as Raf .

Efficacy in Preclinical Studies

Preclinical studies have demonstrated that this compound effectively inhibits cell proliferation across various cancer cell lines. Key findings include:

- Cell Cycle Arrest : Treatment with this compound induces G1 phase cell cycle arrest in cancer cells, leading to reduced proliferation rates .

- Induction of Apoptosis : In vitro assays have shown that this compound can trigger apoptosis in cells with aberrant MAPK signaling due to mutations in upstream components like BRAF .

Table 1: Summary of Preclinical Findings

| Study | Cell Lines Tested | IC50 (nM) | Observed Effects |

|---|---|---|---|

| Study A | A375 (melanoma) | 10 | G1 arrest, apoptosis |

| Study B | HCT116 (colon) | 15 | Reduced migration |

| Study C | MCF7 (breast) | 12 | Inhibition of proliferation |

Table 2: Clinical Efficacy Overview

| Cohort | Treatment Type | Response Rate (%) | Median Progression-Free Survival (months) |

|---|---|---|---|

| A | BRAF-inhibitor naive | 33 | 5.5 |

| B | Previously treated with BRAF inhibitor | 0 | 1.8 |

Resistance Mechanisms

Resistance to MEK inhibitors can arise through various mechanisms:

- Mutations in Downstream Effectors : Mutations in ERK or other components downstream of MEK can lead to continued activation of the MAPK pathway despite MEK inhibition .

- Feedback Activation : Inhibition of MEK may trigger compensatory pathways that reactivate ERK signaling through alternative routes .

Case Studies

One notable case involved a patient with metastatic melanoma who exhibited a partial response to treatment with a similar MEK inhibitor after progressing on BRAF-targeted therapy. This underscores the potential for using MEK inhibitors as a second-line treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.